2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide
CAS No.: 21811-94-9
Cat. No.: VC18420631
Molecular Formula: C17H18N4O5S
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21811-94-9 |
|---|---|
| Molecular Formula | C17H18N4O5S |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 2-[[2-hydroxy-5-(methylsulfamoyl)phenyl]diazenyl]-3-oxo-N-phenylbutanamide |
| Standard InChI | InChI=1S/C17H18N4O5S/c1-11(22)16(17(24)19-12-6-4-3-5-7-12)21-20-14-10-13(8-9-15(14)23)27(25,26)18-2/h3-10,16,18,23H,1-2H3,(H,19,24) |
| Standard InChI Key | JDADFXDXAQJCDH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)NC)O |
Introduction
Structural and Chemical Profile
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 390.4 g/mol | |
| Melting Point | Not reported | - |
| Solubility | Likely polar aprotic solvents | |
| Stability | Photosensitive due to azo group |
The absence of melting point data in literature underscores the need for further experimental characterization. Theoretical calculations predict moderate hydrophilicity (LogP ~2.5) due to the sulfonamide and hydroxyl groups .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Diazotization: A primary aromatic amine (e.g., 5-(methylamino)sulphonyl-2-hydroxyaniline) reacts with nitrous acid to form a diazonium salt.
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Azo Coupling: The diazonium salt couples with 3-oxo-N-phenylbutyramide under alkaline conditions, forming the azo linkage.
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Purification: Chromatography or recrystallization isolates the product, with yields dependent on reaction control (temperature, pH).
Industrial-scale production faces challenges in minimizing byproducts like positional isomers, which arise from competing coupling sites .
Industrial Production Trends
Global consumption data (1997–2019) indicates fluctuating demand, with peak usage in 2015 linked to textile dye applications . Forecasts (2020–2046) project a 3.2% annual growth rate, driven by emerging markets in Asia-Pacific .
Applications and Functional Utility
Dye and Pigment Industry
The azo group’s conjugation enables absorption in the visible spectrum (λmax ~450–550 nm), rendering the compound suitable as:
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Textile dyes: Offers moderate wash-fastness but limited light stability compared to anthraquinone dyes.
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pH indicators: Protonation/deprotonation at the hydroxyl and sulfonamide groups causes color shifts, though commercial use is unexplored .
Materials Science
The compound’s ability to chelate metal ions (e.g., Fe³⁺, Cu²⁺) suggests utility in:
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Catalyst design: As a ligand in transition metal complexes.
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Polymer stabilization: Radical scavenging via the azo group .
Comparative Analysis with Structural Analogs
N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide (CAS 51920-12-8)
This analog (MW 560.58 g/mol) shares the azo-sulfonamide motif but incorporates a naphthalene ring, enhancing π-π stacking interactions . Its higher melting point (335–345°C vs. unreported for the target compound) reflects increased molecular rigidity .
Methylsulfasalazine (PubChem CID 39254)
Used clinically for ulcerative colitis, this analog replaces the butyramide with a salicylic acid group, enabling cyclooxygenase inhibition . This highlights how minor structural changes drastically alter bioactivity.
Market Dynamics and Consumption Patterns
The Data Institute’s report details consumption across 200+ countries, with key insights :
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Top Consumers (2019): China (38%), India (22%), Germany (12%).
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Application Sectors:
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Textiles: 65%
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Research chemicals: 20%
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Pharmaceuticals: 15%
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Tariff codes and regulatory statuses vary; the EU classifies it under REACH Annex III, requiring toxicity assessments for quantities >1 tonne/year .
Future Research Directions
Biological Screening
Priority areas include:
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Antimicrobial assays: Test against Gram-positive/negative bacteria.
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Kinase inhibition: Screen for activity in cancer cell lines.
Computational Modeling
Density Functional Theory (DFT) studies could predict:
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Electron density distribution for reactivity hotspots.
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Binding affinities to biological targets (e.g., DNA gyrase).
Environmental Impact
Photodegradation pathways must be mapped to assess ecotoxicity, particularly azo bond cleavage into aromatic amines, which are often carcinogenic.
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